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Compound of Interest

2,3-Difluoro-4-
Compound Name: ) )
hydroxyphenylboronic acid

Cat. No.: B581471

An In-depth Technical Guide to 2,3-Difluoro-4-hydroxyphenylboronic acid (CAS 1261169-
72-5)

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-
hydroxyphenylboronic acid, a key building block in modern medicinal chemistry. The
information is tailored for researchers, scientists, and professionals involved in drug
development and organic synthesis, with a focus on its properties, synthesis, and applications.

Core Properties and Safety Information

2,3-Difluoro-4-hydroxyphenylboronic acid is a solid organic compound valued for its utility in
carbon-carbon bond formation. Its chemical structure incorporates a difluorinated phenyl ring, a
hydroxyl group, and a boronic acid moiety, making it a versatile reagent in organic synthesis.

Physicochemical Properties

The key physicochemical properties of 2,3-Difluoro-4-hydroxyphenylboronic acid are
summarized in the table below. These predicted and observed values are essential for
experimental design and process development.
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Property Value Source
CAS Number 1261169-72-5 [1][2][3]
Molecular Formula CeHsBF20s3 [1][2]
Molecular Weight 173.91 g/mol [11[2]
Physical Form Solid

Boiling Point (Predicted) 340.1 £52.0 °C [1]
Density (Predicted) 1.52 + 0.1 g/cm3 [1]

Purity

Typically 297%

InChl Key

GKKFIHYGEYECQH-
UHFFFAOYSA-N

Safety and Handling

Proper handling and storage are critical to ensure the stability of the compound and the safety

of laboratory personnel. The compound is classified as an irritant.[1]
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Safety Aspect Recommendation Source

H315 (Causes skin irritation),
H319 (Causes serious eye

Hazard Statements o [4][5]
irritation), H335 (May cause

respiratory irritation)

P261 (Avoid breathing dust),

P280 (Wear protective

gloves/eye protection),

P305+P351+P338 (IF IN
Precautionary Statements EYES: Rinse cautiously with [5]

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing)

Store in an inert atmosphere at
N 2-8°C. Keep containers tightly
Storage Conditions ] [2]
closed and in a dry, well-

ventilated place.

Wear protective clothing,
) ) gloves, safety glasses, and a
Personal Protective Equipment ) ) [4]16]
dust respirator. Use in a well-

ventilated area.

Use dry clean-up procedures
to avoid generating dust.

Spill Cleanup Collect spilled material in a [6]
clean, dry, sealable, labeled

container for disposal.

Synthesis and Spectroscopic Characterization
General Synthetic Pathway

While specific synthesis documentation for 2,3-Difluoro-4-hydroxyphenylboronic acid is not
detailed in the provided results, a common method for preparing hydroxyphenylboronic acids
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involves a multi-step process starting from a corresponding bromophenol.[7][8] The hydroxyl
group is first protected, followed by the formation of a Grignard reagent, which then reacts with
a borate ester. A final deprotection step yields the desired product.

Below is a diagram illustrating a plausible synthetic workflow for this compound.

1,2-Difluoro-4-bromobenzene

. Hydroxylation

Protection of Hydroxyl Group
(e.g., with a silyl ether)

. Protection

Formation of Grignard Reagent
(with Mg in THF)

. Grignard Formation

Reaction with Borate Ester
(e.g., Trimethyl borate)

. Borylation

Hydrolysis/Deprotection
(Acidic workup)

6. Deprotection

2,3-Difluoro-4-hydroxyphenylboronic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2,3-Difluoro-4-hydroxyphenylboronic acid.
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Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While
specific spectra for this compound are not publicly available, the expected characteristics can
be inferred.

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons and the hydroxyl protons. The coupling patterns of the aromatic protons will
be influenced by the fluorine substituents.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons,
with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the
electron-donating hydroxyl group. The carbon atom attached to the boron will also have a
characteristic chemical shift.

e 19F NMR: This technique would show signals corresponding to the two non-equivalent
fluorine atoms on the aromatic ring.

o 1B NMR: The 1B NMR spectrum is characteristic for boronic acids and would confirm the
presence of the boron atom, typically showing a signal in a specific range.[9]

» IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad
band in the region of 3200-3600 cm~1 corresponds to the O-H stretching of the hydroxyl and
boronic acid groups. C-F stretching vibrations and aromatic C-H and C=C stretching bands
would also be present.[9]

e Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding
to the compound's molecular weight, along with characteristic fragmentation patterns.[9]

Applications in Drug Discovery and Development

Boronic acids are foundational in medicinal chemistry, primarily due to their role as versatile
building blocks in the synthesis of complex organic molecules.[10][11][12] Their significance
has grown since the FDA approval of bortezomib, a boronic acid-containing drug.[10][13]

Suzuki-Miyaura Cross-Coupling Reactions
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The most prominent application of 2,3-Difluoro-4-hydroxyphenylboronic acid is in the
Suzuki-Miyaura cross-coupling reaction.[14][15] This palladium-catalyzed reaction forms a
carbon-carbon bond between the boronic acid and an organohalide (or triflate), enabling the
synthesis of biaryls and other conjugated systems that are common motifs in pharmacologically
active compounds.[14][16][17]

The fluorine and hydroxyl substituents on the phenyl ring of this specific boronic acid allow for
fine-tuning of the physicochemical properties (e.qg., lipophilicity, metabolic stability, and binding
interactions) of the final drug candidate.[11]

Core Building Blocks

2,3-Difluoro-4-hydroxyphenylboronic acid Aryl/Heteroaryl Halide
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Caption: Role of the boronic acid in the drug discovery pipeline via Suzuki coupling.
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Experimental Protocol: Representative Suzuki-Miyaura
Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura reaction, which can
be adapted for 2,3-Difluoro-4-hydroxyphenylboronic acid.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:

e Aryl halide (e.g., aryl bromide) (1.0 mmol)

2,3-Difluoro-4-hydroxyphenylboronic acid (1.2 mmol)

Palladium catalyst (e.g., Pd(PPhs)a4, 2-5 mol%)

Base (e.g., K2COs, Na2COs, or KzPOa) (2.0-3.0 mmol)

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

To a reaction vessel, add the aryl halide, 2,3-Difluoro-4-hydroxyphenylboronic acid, and
the base.

e Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

e Add the solvent system and the palladium catalyst under the inert atmosphere.

e Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the
required time (monitored by TLC or LC-MS).

 After the reaction is complete, cool the mixture to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

 Purify the crude product by column chromatography on silica gel to obtain the desired biaryl
compound.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion
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2,3-Difluoro-4-hydroxyphenylboronic acid (CAS 1261169-72-5) is a highly valuable reagent
for the scientific research and drug development community. Its primary application in Suzuki-
Miyaura cross-coupling reactions provides a powerful method for constructing the complex
molecular architectures required for modern therapeutics. A thorough understanding of its
properties, handling requirements, and reaction mechanisms is crucial for its effective and safe
utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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